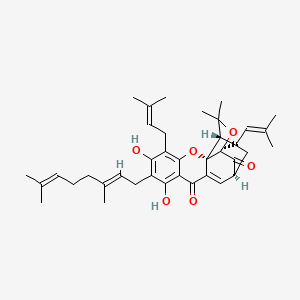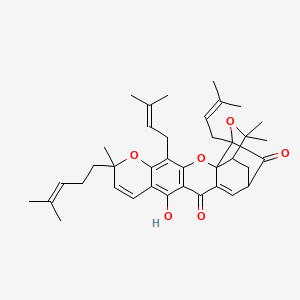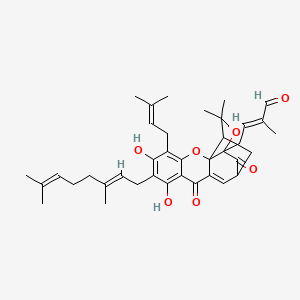
1-Chloro-2,5-difluoro-3-nitrobenzene
Descripción general
Descripción
1-Chloro-2,5-difluoro-3-nitrobenzene is an organic compound with the molecular formula C6H2ClF2NO2. It is a derivative of nitrobenzene, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science .
Mecanismo De Acción
Mode of Action
The mode of action of 1-Chloro-2,5-difluoro-3-nitrobenzene is currently unknown As a benzene derivative, it may interact with its targets through aromatic stacking interactions, hydrogen bonding, or covalent bonding, depending on the nature of the target and the specific substituents on the benzene ring
Métodos De Preparación
The synthesis of 1-Chloro-2,5-difluoro-3-nitrobenzene typically involves the nitration of 1-chloro-2,5-difluorobenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitro group is introduced into the benzene ring .
Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
1-Chloro-2,5-difluoro-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted benzene derivative .
Aplicaciones Científicas De Investigación
1-Chloro-2,5-difluoro-3-nitrobenzene has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound is used in the synthesis of agrochemical products, including herbicides and insecticides.
Material Science: It is utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique chemical properties.
Comparación Con Compuestos Similares
1-Chloro-2,5-difluoro-3-nitrobenzene can be compared with other similar compounds, such as:
1-Chloro-2,4-difluoro-3-nitrobenzene: Similar in structure but with different fluorine substitution patterns, leading to variations in reactivity and applications.
1-Chloro-2,3-difluoro-4-nitrobenzene: Another isomer with distinct chemical properties and uses.
2,5-Difluoronitrobenzene: Lacks the chlorine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it valuable in various chemical syntheses and applications .
Propiedades
IUPAC Name |
1-chloro-2,5-difluoro-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZVSFPNJJNPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Bicyclo[2.2.1]hept-5-en-2-ylbut-3-yn-2-ol](/img/structure/B3034427.png)



